molecular formula C18H13N3O4 B4656221 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide

Cat. No. B4656221
M. Wt: 335.3 g/mol
InChI Key: HAEMUKRMUOMVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide, also known as Fura-2, is a fluorescent calcium indicator that is widely used in scientific research. It is a small molecule that can selectively bind to calcium ions, allowing researchers to monitor changes in intracellular calcium levels in real-time.

Mechanism of Action

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide works by selectively binding to calcium ions. When N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence spectrum. This shift can be detected using a fluorescence microscope or a spectrofluorometer, allowing researchers to monitor changes in intracellular calcium levels.
Biochemical and Physiological Effects:
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide has been shown to have minimal effects on cellular function and viability. It does not interfere with calcium signaling pathways or alter the expression of calcium-binding proteins. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide has also been shown to have minimal effects on membrane potential and action potential generation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide is its high selectivity for calcium ions. It has minimal cross-reactivity with other divalent cations, such as magnesium and zinc. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide also has a high signal-to-noise ratio, allowing for accurate and reliable measurements of intracellular calcium levels.
One of the limitations of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide is its dependence on excitation wavelength. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide has two excitation maxima at 340 nm and 380 nm, and the ratio of the fluorescence intensities at these wavelengths is used to calculate intracellular calcium levels. However, the excitation wavelength can affect the accuracy of the measurements, and changes in excitation wavelength can result in changes in the ratio of fluorescence intensities.

Future Directions

There are several future directions for the use of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide in scientific research. One direction is the development of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide derivatives with improved selectivity and sensitivity for calcium ions. Another direction is the use of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide in combination with other fluorescent indicators to monitor multiple signaling pathways simultaneously. Additionally, the use of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide in vivo could provide valuable insights into the role of calcium signaling in disease states.

Scientific Research Applications

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide is widely used in scientific research to monitor changes in intracellular calcium levels. It has been used in a variety of fields, including neuroscience, cardiology, and cell biology. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide can be used to study the role of calcium in signal transduction, synaptic transmission, and muscle contraction. It can also be used to study the effects of drugs and toxins on calcium signaling.

properties

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-11-14(7-9-23-11)16(22)19-13-5-2-4-12(10-13)17-20-21-18(25-17)15-6-3-8-24-15/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMUKRMUOMVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 2
Reactant of Route 2
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 3
Reactant of Route 3
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 4
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 5
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 6
Reactant of Route 6
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.